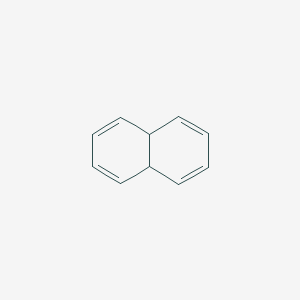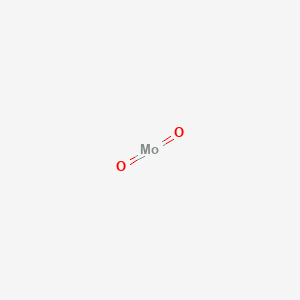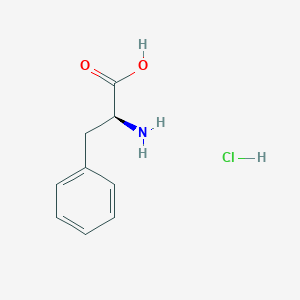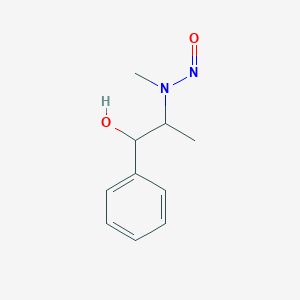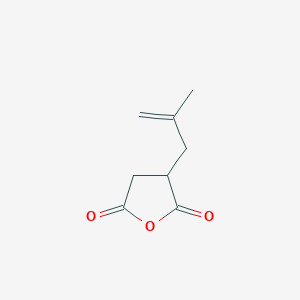
(2-甲基-2-丙烯基)琥珀酸酐
概述
描述
(2-Methyl-2-propenyl)succinic anhydride is a derivative of succinic anhydride with a 2-methyl-2-propenyl group attached. While the specific molecule is not directly studied in the provided papers, related compounds with similar structural motifs have been examined. These compounds include various substituted succinic anhydrides, which are known for their interesting photochemical and electrocyclic reactions, as well as their molecular and crystal structures .
Synthesis Analysis
The synthesis of related compounds involves regioselective Michael additions to maleic anhydride followed by alcoholysis, as seen in the synthesis of isopropylthio and phenylthiosuccinic acid esters . This method could potentially be adapted for the synthesis of (2-Methyl-2-propenyl)succinic anhydride by using appropriate reagents and conditions that favor the addition of a 2-methyl-2-propenyl group.
Molecular Structure Analysis
The molecular and crystal structures of similar compounds, such as the E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride, exhibit twisting between the furan ring and the succinic anhydride portion . This suggests that (2-Methyl-2-propenyl)succinic anhydride may also exhibit interesting structural characteristics, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of related succinic anhydrides involve photochemical, electrocyclic reactions, and E–Z isomerization . These reactions are initiated by n→π* or π–π* transitions, indicating that (2-Methyl-2-propenyl)succinic anhydride could undergo similar photochemical processes under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-2-propenyl)succinic anhydride can be inferred from related compounds. For instance, substituted succinic anhydrides show tendencies to eliminate small molecules such as water, propene, or CO2 under mass spectrometry . This suggests that (2-Methyl-2-propenyl)succinic anhydride may have similar fragmentation patterns and could be analyzed using similar mass spectrometric techniques to determine its stability and reactivity.
科学研究应用
化学性质和制造
(2-甲基-2-丙烯基)琥珀酸酐,像其他琥珀酸酐一样,由于其羧基功能而表现出一系列化学行为。这些行为包括水合/脱水、酯化以及与氮和硫化合物的反应。该酐可以通过对马来酸酐进行催化氢化来制造,其用途延伸至个人清洁制剂、食品添加剂和制药 (Fumagalli, 2006)等各个领域。
合成和催化
报道了使用高选择性催化剂从β-内酯合成琥珀酸酐的方法。这种合成涉及将β-丙内酯羰基化形成琥珀酸酐,展示了该化合物在有机合成和催化中的用途 (Getzler et al., 2004)。
光化学应用
(2-甲基-2-丙烯基)琥珀酸酐衍生物已在光致变色系统中进行研究。这种系统在材料科学中具有应用,特别是在可逆光化学反应有益的领域 (Heller & Megit, 1974)。
制药研究
在制药研究中,已合成并测试了琥珀酸酐衍生物的各种活性,包括潜在的抗结核活性。这些化合物是通过将二氨基吡啶与琥珀酸酐反应而形成的,突显了其在新药物制剂开发中的作用 (Bukowski & Janowiec, 1989)。
工业应用
像(2-甲基-2-丙烯基)琥珀酸酐这样的琥珀酸酐已被用于制造可降解聚合物、食品添加剂以及化妆品行业。它们的化学多功能性使它们能够应用于各种工业过程 (Fumagalli, 2006)。
安全和危害
属性
IUPAC Name |
3-(2-methylprop-2-enyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873542 | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2-Methyl-2-propenyl)succinic Anhydride | |
CAS RN |
67762-77-0, 18908-20-8 | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18908-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

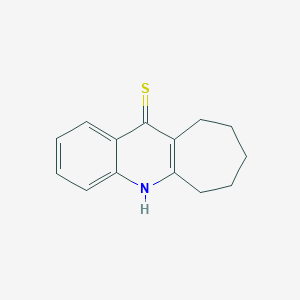
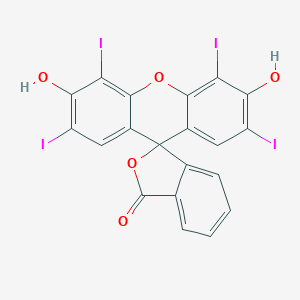
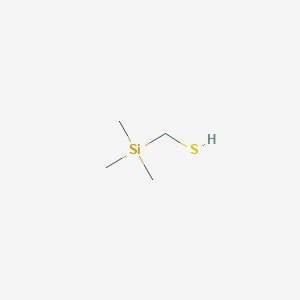
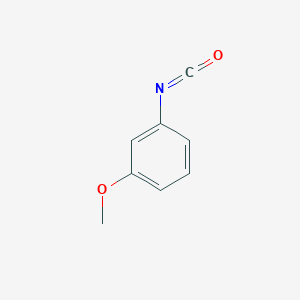
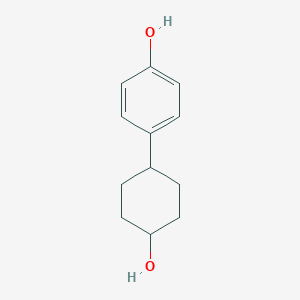
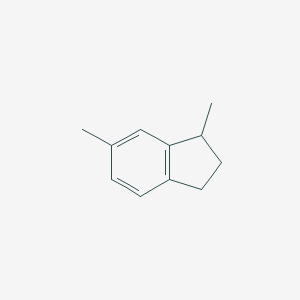
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

